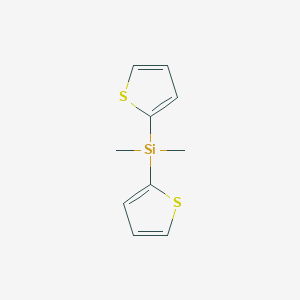

Dimethyldi(2-thienyl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl(dithiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCHUCVMGSCQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CS1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504481 | |

| Record name | Dimethyldi(thiophen-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17888-49-2 | |

| Record name | Dimethyldi(thiophen-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyldi(2-thienyl)silane

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyldi(2-thienyl)silane, a key organosilicon compound with significant potential in the field of organic electronics. The document is intended for researchers, scientists, and professionals in drug development and materials science. It details a robust synthetic protocol via the Grignard reaction, outlines a thorough characterization workflow, and discusses the underlying scientific principles. The guide is structured to provide not only procedural steps but also the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Thienylsilanes

Thienylsilane derivatives are a class of organosilicon compounds that have garnered considerable interest due to their unique electronic and optical properties. The incorporation of the electron-rich thiophene moiety alongside a versatile silicon atom imparts favorable characteristics for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

This compound, in particular, serves as a valuable building block for the synthesis of more complex conjugated polymers and small molecules. The dimethylsilyl group can enhance solubility and influence the molecular packing and electronic structure of the resulting materials, making it a target of significant synthetic interest. This guide provides a detailed exploration of its synthesis and a comprehensive analysis of its structural and physical properties.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction is well-suited for the formation of silicon-carbon bonds. The overall reaction involves the preparation of a 2-thienyl Grignard reagent, which then acts as a nucleophile to displace the chloride ions from dichlorodimethylsilane.

Underlying Principles and Mechanistic Insights

The synthesis proceeds in two key stages:

-

Formation of the Grignard Reagent: 2-Bromothiophene is reacted with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF). This is an oxidative insertion of magnesium into the carbon-bromine bond, resulting in the formation of 2-thienylmagnesium bromide. The ether solvent is crucial as it coordinates with and stabilizes the Grignard reagent.

-

Nucleophilic Substitution: The highly nucleophilic carbon of the 2-thienylmagnesium bromide attacks the electrophilic silicon atom of dichlorodimethylsilane. This results in the sequential displacement of the two chloride leaving groups to form the desired this compound. The reaction is typically carried out at low temperatures to control its exothermicity.

The choice of dichlorodimethylsilane as the silicon source is strategic due to its commercial availability and the good leaving group nature of the chloride ions.[1] The stoichiometry of the reactants is critical; a molar ratio of at least two equivalents of the Grignard reagent to one equivalent of dichlorodimethylsilane is required for the complete substitution.

Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

2-Bromothiophene (99%)

-

Magnesium turnings

-

Dichlorodimethylsilane (99.5%)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Step-by-Step Procedure:

-

Preparation of the Grignard Reagent (2-Thienylmagnesium bromide):

-

Under an inert atmosphere (nitrogen or argon), add magnesium turnings (2.2 equivalents) to a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a portion of anhydrous THF to cover the magnesium.

-

Dissolve 2-bromothiophene (2.0 equivalents) in anhydrous THF in the dropping funnel.

-

Add a small amount of the 2-bromothiophene solution to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.

-

Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brown mixture.

-

-

Reaction with Dichlorodimethylsilane:

-

Cool the freshly prepared 2-thienylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve dichlorodimethylsilane (1.0 equivalent) in anhydrous THF in a separate dropping funnel.

-

Add the dichlorodimethylsilane solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

-

Synthesis Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The Grignard reaction protocol described is robust and scalable for laboratory purposes. The comprehensive characterization workflow, employing a suite of spectroscopic and physical techniques, ensures the unambiguous identification and purity assessment of the final product. The information contained herein is intended to empower researchers in the fields of materials science and organic electronics to confidently synthesize and utilize this valuable organosilicon building block for the development of next-generation electronic materials.

References

-

American Elements. Dimethyl(2-thienyl)silanol. [Link]

-

Wikipedia. Dimethyldichlorosilane. [Link]

-

LookChem. 2-Thienylmagnesium bromide. [Link]

-

SpectraBase. DIMETHYL(2-THIENYL)SILANE. [Link]

-

SpectraBase. DIMETHYL(2-THIENYL)(1-AZACYCLOHEPT-1-YLAMINOMETHYL)SILANE. [Link]

-

NIST WebBook. Silane, dimethyl-. [Link]

-

NIST WebBook. Silane, dimethyldi-2-propenyl-. [Link]

-

PubChem. Dimethylsilane. [Link]

-

ResearchGate. Assignment of the FTIR peaks for silanes. [Link]

-

NIST WebBook. Silane, dichlorodimethyl-. [Link]

-

NIST WebBook. Silane, triethoxymethyl-. [Link]

-

PubChem. Diethoxydimethylsilane. [Link]

-

ResearchGate. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

-

Pure. Fragmentation of organic ions bearing fixed multiple charges observed in MALDI MS. [Link]

-

ResearchGate. FTIR spectra of polyarilate before and after silane treatment in a dichloromethane solution. [Link]

-

Organic Syntheses. (3,3-difluoroallyl)trimethylsilane. [Link]

-

Organic Syntheses. PREPARATION OF 6-CHLORO-1-HEXENE. [Link]

-

ResearchGate. In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. [Link]

-

Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]

-

ResearchGate. Two-Step Process for the Synthesis of Dimethyldichlorosilane Using Copper Aluminate Catalysts. [Link]

- Google Patents.

-

ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... [Link]

-

Infoscience - EPFL. Alkoxy hydrosilanes as surrogates of gaseous silanes for hydrosilylation of alkenes. [Link]

-

American Chemical Society. Process Design and Scale-Up of the Synthesis of 2,2':5',2''-Terthienyl. [Link]

-

ChemBK. 2-Thienylmagnesium bromide solution. [Link]

-

Elsevier. 29Si NMR chemical shifts of silane derivatives. [Link]

-

American Chemical Society. Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. [Link]

-

University of Sheffield. 29 Si NMR chemical shifts variations in organically modifies silanes. [Link]

Sources

An In-depth Technical Guide to Dimethyldi(2-thienyl)silane for Organic Semiconductors

Introduction: Unveiling the Potential of a Versatile Building Block

Dimethyldi(2-thienyl)silane (DMDTS) is a unique organosilicon compound that has garnered significant interest within the organic electronics community. Its molecular architecture, featuring a central silicon atom bonded to two methyl groups and two electron-rich thienyl rings, offers a compelling combination of properties for the development of next-generation organic semiconductors. The incorporation of the silicon atom imparts desirable characteristics such as improved solubility, thermal stability, and specific electronic perturbations, while the thienyl moieties provide the essential π-conjugated system for charge transport.

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of DMDTS, with a particular focus on its role as a foundational building block for high-performance organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). We will delve into detailed experimental protocols, explore the underlying scientific principles governing its behavior, and present a forward-looking perspective on its utility in advanced electronic and optoelectronic devices.

Molecular Structure and Physicochemical Properties

The strategic placement of the dimethylsilyl group between two thiophene rings is the cornerstone of DMDTS's functionality. This structural motif influences the molecule's electronic and physical properties in several key ways.

Molecular Structure

The molecular structure of this compound is characterized by a tetrahedral silicon atom at its core. The two thienyl rings are positioned to allow for effective π-orbital overlap, which is crucial for charge delocalization and transport. The methyl groups, while not directly participating in the conjugation pathway, enhance the molecule's solubility in common organic solvents, a critical factor for solution-processable fabrication techniques.

Molecular structure of this compound (DMDTS).

Physicochemical Data

The following table summarizes key physicochemical properties of DMDTS. These parameters are essential for understanding its behavior in solution and in the solid state, and for designing appropriate processing conditions for device fabrication.

| Property | Value | Reference/Method |

| Molecular Formula | C₁₀H₁₂S₂Si | - |

| Molecular Weight | 224.42 g/mol | - |

| Appearance | Colorless to pale yellow liquid or solid | - |

| Boiling Point | Not readily available | - |

| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, toluene) | General observation |

| HOMO Energy Level | Estimated: -5.5 to -5.8 eV | DFT Calculations (Analogous Compounds) |

| LUMO Energy Level | Estimated: -2.0 to -2.3 eV | DFT Calculations (Analogous Compounds) |

| Optical Band Gap | Estimated: 3.2 to 3.5 eV | From HOMO-LUMO gap |

Synthesis and Characterization

The synthesis of DMDTS is typically achieved through a Grignard reaction, a robust and versatile method for forming carbon-silicon bonds. This section provides a detailed protocol for its synthesis and outlines the key characterization techniques to verify its purity and structure.

Synthesis Protocol: Grignard Reaction

This protocol describes the synthesis of this compound from 2-bromothiophene and dichlorodimethylsilane.

Workflow for the synthesis of this compound.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Dichlorodimethylsilane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromothiophene in anhydrous THF to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard reaction, which is then maintained at reflux until most of the magnesium has been consumed.

-

Coupling Reaction: Cool the freshly prepared 2-thienylmagnesium bromide solution to 0°C in an ice bath. Slowly add a solution of dichlorodimethylsilane in anhydrous THF to the Grignard reagent via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization

The identity and purity of the synthesized DMDTS should be confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons on the silicon atom and the protons of the two thienyl rings. The methyl protons should appear as a singlet, while the thienyl protons will exhibit a set of multiplets with coupling patterns indicative of their positions on the thiophene ring.[1]

-

¹³C NMR: The carbon NMR spectrum will provide signals corresponding to the methyl carbons and the carbons of the thienyl rings.[1][2]

-

²⁹Si NMR: Silicon NMR is a powerful tool to confirm the chemical environment of the silicon atom. A single resonance in the expected region for a tetraorganosilane confirms the successful formation of the desired product.[3]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will display characteristic vibrational bands for the C-H bonds of the methyl and thienyl groups, the C=C and C-S bonds of the thiophene rings, and the Si-C bonds.[4][5][6] The absence of Si-Cl stretching vibrations would indicate the complete reaction of the starting material.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of DMDTS. The fragmentation pattern can provide further structural information, with characteristic losses of methyl and thienyl groups.[7][8][9]

Applications in Organic Semiconductors

DMDTS serves as a versatile precursor for a variety of organic semiconducting materials, primarily through its incorporation into conjugated polymers. The unique properties of the dimethylsilyl linkage can be harnessed to fine-tune the electronic and morphological characteristics of these polymers for specific device applications.

Organic Thin-Film Transistors (OTFTs)

In the realm of OTFTs, DMDTS-containing polymers have shown promise as active channel materials. The silicon atom can influence the polymer's backbone conformation and intermolecular packing, which are critical determinants of charge carrier mobility.

Causality Behind Experimental Choices:

-

Polymerization Strategy: The copolymerization of DMDTS-derived monomers with various electron-donating or electron-accepting units allows for precise tuning of the polymer's HOMO and LUMO energy levels. This is essential for achieving efficient charge injection from the source and drain electrodes and for controlling the transistor's operating characteristics (p-type, n-type, or ambipolar).[10]

-

Solution Processing: The enhanced solubility imparted by the dimethylsilyl groups facilitates the use of solution-based deposition techniques such as spin-coating, blade-coating, or inkjet printing.[11] These methods are highly desirable for large-area and low-cost manufacturing of flexible electronics.

Device Architecture and Fabrication:

A typical bottom-gate, top-contact OTFT architecture is commonly employed for evaluating the performance of new semiconducting polymers.

Bottom-gate, top-contact OTFT architecture.

Experimental Protocol for OTFT Fabrication and Characterization:

-

Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the substrate and gate dielectric. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

-

Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote favorable growth of the semiconductor film.[10]

-

Semiconductor Deposition: A solution of the DMDTS-based polymer in a suitable organic solvent (e.g., chlorobenzene) is deposited onto the treated substrate via spin-coating. The film is then annealed at an optimized temperature to improve its crystallinity and morphology.

-

Electrode Deposition: Source and drain electrodes (typically gold) are thermally evaporated onto the semiconductor layer through a shadow mask to define the channel length and width.

-

Characterization: The electrical characteristics of the OTFTs are measured in a controlled environment (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer. Key performance metrics include the field-effect mobility, on/off current ratio, and threshold voltage.

Organic Photovoltaics (OPVs)

The electronic properties of DMDTS-based copolymers also make them attractive candidates for use as donor materials in bulk heterojunction (BHJ) organic solar cells. The ability to tune the HOMO level of the polymer is crucial for maximizing the open-circuit voltage (Voc) of the device.

Design Principles for OPV Materials:

-

Energy Level Alignment: The HOMO level of the DMDTS-based donor polymer should be appropriately aligned with the LUMO level of the acceptor material (often a fullerene derivative or a non-fullerene acceptor) to ensure efficient exciton dissociation and charge transfer.[2][12]

-

Broad Absorption: The polymer should exhibit broad and strong absorption in the visible and near-infrared regions of the solar spectrum to maximize light harvesting. The incorporation of different chromophoric units alongside the dithienylsilane moiety is a common strategy to achieve this.[13]

-

Morphology Control: The nanoscale morphology of the donor-acceptor blend is critical for efficient charge separation and transport to the respective electrodes. The solubility and processing characteristics of the DMDTS-based polymer play a vital role in controlling this morphology.

Performance of Dithienylsilane-Containing Copolymers in OPVs:

While specific data for polymers solely based on DMDTS is limited, copolymers incorporating dithienylsilane units have demonstrated promising photovoltaic performance. For instance, donor-acceptor copolymers featuring thienyl-substituted pyrene and diketopyrrolopyrrole units have achieved power conversion efficiencies (PCEs) of up to 4.43%.[13] More broadly, the development of new donor polymers is a key factor in pushing the efficiency of organic solar cells beyond 19%.[2][12]

Conclusion and Future Outlook

This compound stands out as a highly promising and versatile building block for the synthesis of advanced organic semiconducting materials. Its unique combination of electronic and physical properties, stemming from the synergistic interplay of the thienyl and dimethylsilyl groups, offers a rich platform for molecular engineering. The ability to fine-tune the optoelectronic characteristics and solution-processability of DMDTS-based polymers opens up exciting avenues for the development of low-cost, flexible, and high-performance organic electronic devices.

Future research in this area will likely focus on the design and synthesis of novel DMDTS-based copolymers with tailored energy levels and absorption profiles for even more efficient OTFTs and OPVs. Furthermore, exploring the potential of these materials in other applications, such as organic light-emitting diodes (OLEDs) and sensors, represents a fertile ground for further investigation. The continued exploration of the structure-property relationships in this class of materials will undoubtedly pave the way for the next generation of organic electronics.

References

- Hoshino, O., et al. (1997).

- Joule Staff (2022). Organic solar cells with D18 or derivatives offer efficiency over 19%. Joule, 6(7), 1425-1427.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.

- Chabinyc, M. L., et al. (2004). Lamination method for the study of interfaces in polymeric thin film transistors. Journal of the American Chemical Society, 126(41), 13362–13368.

- Xiao, Z., et al. (2020). 18% Efficiency organic solar cells. Science Bulletin, 65(10), 785-787.

-

SpectraBase. (n.d.). DIMETHYL(2-THIENYL)(1-AZACYCLOHEPT-1-YLAMINOMETHYL)SILANE. Retrieved from [Link]

- Wang, N., et al. (2014). Synthesis and photovoltaic properties of conjugated D-A copolymers based on thienyl substituted pyrene and diketopyrrolopyrrole for polymer solar cells.

- Luo, Z., et al. (2021). Side-chain engineering of nonfullerene small-molecule acceptors for organic solar cells. Journal of Materials Chemistry C, 9(41), 14457-14481.

- Sun, H., et al. (2021). The future of solution processing toward organic semiconductor devices: a substrate and integration perspective.

- Chen, Y., et al. (2019). Stable Spiro-Linked Terfluorenes with Triphenylamine Pendants as Deep Blue Emitters for Solution-Processed Organic Light-Emitting Diodes.

- Al-Tel, T. H. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Journal of Heterocyclic Chemistry, 41(4), 543-548.

-

Fathalla, W., et al. (2005). Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[12][14][15]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. Molecules, 10(9), 1204-1215.

- Al-amshany, Z. M., & Al-Shehry, G. S. (2018). Comparison and Determine Characteristics Potentials of HOMO/LUMO and Relationship between Ea and Ip for Squaraine Dyes. Moroccan Journal of Chemistry, 6(3), 404-413.

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

- O'Connell, M. A., et al. (2015). Characterizing Hydrated Polymers via Dielectric Relaxation Spectroscopy: Connecting Relative Permittivity, State of Water, and Salt Transport Properties of Sulfonated Polysulfones. Macromolecules, 48(19), 7147–7157.

- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). DIMETHYL(2-THIENYL)SILANE. Retrieved from [Link]

-

SpectraBase. (n.d.). DIMETHYL(2-THIENYL)SILANE. Retrieved from [Link]

- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.

- Liu, Y., et al. (2020). Synthesis and Characterization of Co-Modified Polyurethane Nanocomposite Latexes by Terminal and Pendant Fluoroalkyl Segments. Polymers, 12(10), 2345.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

B-Kacem, M., et al. (2007). INFRARED STUDY OF THE SILICA/SILANE REACTION. Retrieved from [Link]

- Wu, Y., et al. (2016). Synthesis, Characterization, and Applications of Solution-processed Nanomaterials: From Thin-film Transistors to Flexible “Smart Bandages”. EECS Department, University of California, Berkeley, Technical Report No. UCB/EECS-2016-103.

- Loo, Y.-L. (2003). NOVEL APPROACHES TO AMORPHOUS SILICON THIN FILM TRANSISTORS FOR LARGE AREA ELECTRONICS. PhD Thesis, Princeton University.

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

- Agumba, J. O., et al. (2017). UV–vis absorption and fluorescence spectra of perylene diimide-polyhedral oligomeric silsesquioxane nanocomposites. Journal of Fluorescence, 27(4), 1361–1369.

- Mav-Baumann, A. (2023). SYNTHESIS OF DIALLYL SILANE FOR BIOMEDICAL APPLICATIONS.

- Li, H., et al. (2021). Synthesis of Group II-VI Semiconductor Nanocrystals via Phosphine Free Method and Their Application in Solution Processed Photovoltaic Devices.

- Chu, H. N., et al. (2005). Preparation of organosilicon intermediate and their derivatives in a novel grignard process. CN1688591A.

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "thienyl". Retrieved from [Link]

- Defoort, B., et al. (2019). Assignment of the FTIR peaks for silanes. Journal of The Electrochemical Society, 166(14), C493-C503.

- Das, C. K., & Millns, W. (2006). FTIR spectra with respect to silane variation for the bulk of Sil-crosslinked PE (1700-650 cm-1). Journal of Applied Polymer Science, 102(3), 2634-2641.

- Zhang, C.-G., et al. (2012). Structural and Electronic Properties of Small Silsesquioxanes: A DFT Study.

- Kosar, M., et al. (2021). Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers. ChemRxiv.

- Maskey, R. (2022). Synthesis and Characterization of Silicon Polyoxolenes. Heidelberg University.

- Matsui, M., et al. (2006). UV–vis absorption and fluorescence spectra, solvatochromism, and application to pH sensors of novel xanthene dyes having thienyl and thieno[3,2-b]thienyl rings as auxochrome. Dyes and Pigments, 70(1), 49-55.

- de la Torre, M. C., et al. (2014). UV-Visible absorption, β values, β0 values for thienylpyridazines 3a-e and p-nitroaniline reference. Dyes and Pigments, 102, 25-32.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. web.pdx.edu [web.pdx.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. uab.edu [uab.edu]

- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchmgt.monash.edu [researchmgt.monash.edu]

- 12. researchgate.net [researchgate.net]

- 13. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectral Analysis of Dimethyldi(2-thienyl)silane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Signature

Dimethyldi(2-thienyl)silane (CAS No. 17888-49-2) is an organosilicon compound featuring a central silicon atom bonded to two methyl groups and two sulfur-containing aromatic thiophene rings.[1] As with any synthesized compound destined for advanced applications, from materials science to precursors in pharmaceutical development, unambiguous structural confirmation is paramount. Spectroscopic techniques provide the fundamental data required to confirm identity, purity, and electronic environment. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in established principles and data from closely related analogs, providing a robust framework for researchers working with this or similar molecules.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and symmetry of a molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be relatively simple and highly informative due to the molecule's symmetry.

Anticipated ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-(CH ₃)₂ | ~ 0.6 | Singlet | 6H |

| Thienyl H3, H4 | ~ 7.1 - 7.4 | Multiplet (dd) | 4H |

| Thienyl H5 | ~ 7.5 - 7.6 | Multiplet (dd) | 2H |

| Note: Predicted shifts are based on data from analogous phenyl- and thienyl-substituted silanes.[2][3] |

Expert Interpretation:

The causality behind these predicted shifts is rooted in the electronic effects of the silicon atom and the thiophene ring.

-

Si-CH₃ Protons (~0.6 ppm): Silicon is less electronegative than carbon. This causes the methyl protons to be significantly shielded compared to protons on a typical alkyl chain, resulting in a characteristic upfield shift. For comparison, the methyl protons in dimethyldiphenylsilane appear at ~0.5-0.6 ppm.[2][4] The signal is a sharp singlet because all six methyl protons are chemically equivalent due to free rotation around the Si-C bonds.

-

Thienyl Protons (7.1 - 7.6 ppm): These protons reside in the aromatic region, deshielded by the ring current of the thiophene system. The spectrum will show a complex pattern of overlapping multiplets, specifically doublet of doublets (dd), arising from coupling between adjacent protons on the ring (H3, H4, and H5). The proton at the 5-position (H5), adjacent to the sulfur atom, is typically the most deshielded.

Self-Validating Experimental Protocol: ¹H NMR Acquisition [5]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power and single residual peak at 7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which provides the reference signal at 0.00 ppm.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Use a standard pulse sequence with a flip angle of 30-45 degrees and a repetition time of at least 5 seconds to ensure full relaxation of all protons for accurate integration.[6]

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum by setting the TMS peak to 0.00 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.

Anticipated ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-(C H₃)₂ | ~ -2.0 to -3.0 |

| Thienyl C 2 (Si-C) | ~ 137.0 - 138.0 |

| Thienyl C 3, C 4, C 5 | ~ 128.0 - 136.0 |

| Note: Predicted shifts are based on data from analogous phenyl- and thienyl-substituted silanes.[3][4][7] |

Expert Interpretation:

-

Si-CH₃ Carbon (~ -2.5 ppm): Similar to the proton spectrum, the silicon atom's electropositive nature strongly shields the attached methyl carbons, pushing their signal significantly upfield, often to a negative chemical shift relative to TMS.[4]

-

Thienyl Carbons (128 - 138 ppm): Four distinct signals are expected for the thiophene ring carbons. The ipso-carbon (C2), directly attached to the silicon, will have its chemical shift significantly influenced by the silyl group. The other three carbons (C3, C4, C5) will appear in the typical aromatic region for thiophene derivatives.

Workflow for NMR Analysis

Caption: Standard workflow for NMR-based structural elucidation.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3100 | C-H Stretch (Aromatic, Thienyl) | Medium-Weak |

| 2960-2900 | C-H Stretch (Aliphatic, -CH₃) | Medium |

| ~ 1430, 1380 | C=C Stretch (Thiophene Ring) | Medium |

| ~ 1260 | Si-CH₃ Symmetric Deformation | Strong, Sharp |

| ~ 840-780 | Si-C Stretch & Thienyl C-H Out-of-Plane Bend | Strong |

| Note: Frequencies are based on general values for thiophene and organosilicon compounds.[8][9] |

Expert Interpretation:

The IR spectrum serves as a molecular fingerprint. For this compound, the most diagnostic peaks validate the presence of the key structural motifs:

-

The Si-CH₃ Signature (~1260 cm⁻¹): The symmetric deformation (scissoring) of the methyl groups attached to silicon gives rise to an intensely sharp and highly characteristic absorption band around 1260 cm⁻¹.[9] Its presence is a primary indicator of a dimethylsilyl moiety.

-

Thiophene Ring Vibrations: The aromatic C-H stretching above 3000 cm⁻¹ and the C=C ring stretching vibrations in the 1600-1350 cm⁻¹ region confirm the presence of the thiophene rings.

-

Si-C Stretch Region (below 900 cm⁻¹): The strong, complex bands in the 840-780 cm⁻¹ region are characteristic of both the Si-C bond stretching and the out-of-plane C-H bending of the substituted thiophene ring, often appearing as a broad, strong feature.

Self-Validating Experimental Protocol: FT-IR Acquisition [10]

-

Sample Preparation (Liquid Film): As this compound is likely a liquid or low-melting solid at room temperature, the liquid film method is ideal. Place one drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Alternative (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, homogeneous powder is formed. Press the powder into a transparent pellet using a hydraulic press.

-

Background Spectrum: Place the empty sample holder (or a blank KBr pellet) in the FT-IR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Data Collection: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps piece together its structure.

Anticipated Mass Spectrometry Data (Electron Ionization)

| m/z (Mass/Charge) | Proposed Fragment | Significance |

| 224 | [M]⁺ | Molecular Ion |

| 209 | [M - CH₃]⁺ | Base Peak, Loss of Methyl |

| 141 | [M - C₄H₃S]⁺ | Loss of a Thienyl Radical |

| 83 | [C₄H₃S]⁺ | Thienyl Cation |

| Note: The molecular formula is C₁₀H₁₂S₂Si, with a monoisotopic mass of 224.0149 g/mol .[1] |

Expert Interpretation:

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, forming an energetically unstable molecular ion ([M]⁺) that subsequently fragments in a predictable manner.

-

Molecular Ion ([M]⁺, m/z 224): The presence of a peak at m/z 224 confirms the molecular weight of the compound.

-

Base Peak ([M - CH₃]⁺, m/z 209): The most common and energetically favorable fragmentation pathway for dimethylsilyl compounds is the loss of a methyl radical (•CH₃, 15 Da).[11] This results in a stable, resonance-stabilized silicon-centered cation (a silylium ion). This fragment is almost always the most intense peak (the base peak) in the spectrum. The observation of a base peak at m/z 209 is the strongest mass spectrometric evidence for the proposed structure.

-

Loss of Thienyl ([M - C₄H₃S]⁺, m/z 141): Cleavage of the silicon-thiophene bond results in the loss of a thienyl radical (83 Da), leaving a dimethyl(thienyl)silyl cation.

Primary Fragmentation Pathway in Mass Spectrometry

Caption: Key EI fragmentation steps for this compound.

Self-Validating Experimental Protocol: EI-MS Acquisition [6]

-

Sample Introduction: Introduce a small amount of the sample (typically in a dilute solution of a volatile solvent like dichloromethane or methanol) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system or a direct insertion probe.

-

Ionization: In the ion source, vaporized sample molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating toolkit for the structural characterization of this compound. The anticipated spectra are defined by key signatures: an upfield singlet in the ¹H NMR for the Si-CH₃ protons, a strong, sharp band at ~1260 cm⁻¹ in the IR spectrum, and a dominant [M-15]⁺ base peak in the mass spectrum. By following the detailed protocols and understanding the chemical principles behind the data, researchers can confidently verify the identity and purity of their material, ensuring the integrity of their subsequent scientific endeavors.

References

-

Supporting Information for a scientific article . General Information on NMR and other analytical techniques. Available at: [Link]

-

American Elements . Dimethyl(2-thienyl)silanol. Available at: [Link]

-

Wikipedia . Spectral Database for Organic Compounds. Available at: [Link]

-

The Royal Society of Chemistry . Supporting Information for: Recyclable and reusable K2PtCl4/Xphos-SO3Na/PEG-400/ H2O system for highly regio- and stereoselective hydrosilylation of terminal alkynes. Available at: [Link]

-

SpectraBase . DIMETHYL(2-THIENYL)(1-AZACYCLOHEPT-1-YLAMINOMETHYL)SILANE - Optional[29Si NMR]. Available at: [Link]

-

University of Wisconsin-Madison Libraries . Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan . Introduction to the Spectral Data Base (SDBS). Available at: [Link]

-

The Royal Society of Chemistry . Supporting Information for an article on deoxygenation of amine N-oxides. Available at: [Link]

-

NIST WebBook . Silane, dimethyl-. Available at: [Link]

-

Goldberg, S. I., & Lam, F. L. (1966) . Anomalous chemical shifts in the nuclear magnetic resonance spectra of some neopentyl compounds. The Journal of Organic Chemistry, 31(1), 240-242. Available at: [Link]

-

SpectraBase . DIMETHYL(2-THIENYL)SILANE - Optional[29Si NMR]. Available at: [Link]

-

SpectraBase . DIMETHYL(2-THIENYL)SILANE - Optional[29Si NMR]. Available at: [Link]

-

Organic Chemistry Data . NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

NIST WebBook . Silane, dichlorodimethyl-. Available at: [Link]

-

ResearchGate . Spectral data on UV absorption spectra. Available at: [Link]

-

The Royal Society of Chemistry . Electronic Supporting Information (ESI). Available at: [Link]

-

ResearchGate . IR Spectrum of Trimethyl(phenyl)silane. Available at: [Link]

-

NIST WebBook . Silane, dimethoxydiphenyl-. Available at: [Link]

-

NIST WebBook . 2,6-Xylidine. Available at: [Link]

Sources

- 1. Dimethyldi-2-thienylsilane suppliers & manufacturers in China [m.chemicalbook.com]

- 2. DIMETHYLDIPHENYLSILANE(778-24-5) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Silane, dichlorodimethyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 11. Silane, dimethyl- [webbook.nist.gov]

A Deep Dive into the Spectroscopic Analysis of Orotic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the spectroscopic analysis of Orotic Acid. Initially addressing the ambiguity surrounding CAS number 17888-49-2, this document focuses on the well-characterized compound, Orotic Acid (CAS 65-86-1), also known as Uracil-6-carboxylic acid. We delve into the core principles and practical applications of a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Beyond a mere recitation of data, this guide offers a nuanced interpretation of spectral features, grounded in the molecular structure of Orotic Acid. Experimental protocols are presented with a rationale for methodological choices, empowering researchers to not only replicate but also adapt these techniques for their specific research needs. Visualizations through tables and workflow diagrams are provided to enhance understanding and facilitate practical application in research and drug development.

Introduction: Clarifying the Subject and the Significance of Orotic Acid

The inquiry into CAS number 17888-49-2 reveals a degree of ambiguity in publicly accessible databases. While some sources associate this number with derivatives or hydrates of Orotic Acid, a more definitive and extensively studied entity is Orotic Acid itself, assigned CAS number 65-86-1.[1][2] Orotic acid monohydrate is also identified under CAS number 50887-69-9.[1][3][4] Given the wealth of available spectroscopic data and its biological relevance, this guide will focus on the comprehensive analysis of Orotic Acid.

Orotic Acid, a pyrimidinemonocarboxylic acid, is a key intermediate in the biosynthesis of pyrimidine nucleotides.[5][6] Its role as a metabolite makes it a significant molecule in various biological processes.[5] Understanding its structure and properties through spectroscopic analysis is crucial for researchers in fields ranging from biochemistry to medicinal chemistry and drug development.

This guide is structured to provide a holistic understanding of the spectroscopic characterization of Orotic Acid, moving from foundational principles to detailed experimental workflows and data interpretation.

The Molecular Structure of Orotic Acid: A Spectroscopic Perspective

The chemical structure of Orotic Acid (C₅H₄N₂O₄) consists of a pyrimidine ring with two keto groups, a carboxylic acid group, and two nitrogen atoms.[1][6] This arrangement of functional groups and protons provides a rich landscape for spectroscopic investigation.

Diagram: Molecular Structure of Orotic Acid

Caption: Chemical structure of Orotic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Orotic Acid provides valuable information about the different types of protons present in the molecule.

Table 1: ¹H NMR Spectral Data for Orotic Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.04 - 6.18 | Singlet | 1H | C5-H |

| ~10.84 | Broad Singlet | 1H | N1-H or N3-H |

| ~11.32 | Broad Singlet | 1H | N1-H or N3-H |

| Variable | Broad Singlet | 1H | COOH |

Data sourced from various public databases and may vary based on solvent and experimental conditions.[5][7]

Interpretation and Experimental Considerations:

-

C5-H Proton: The singlet at approximately 6.04-6.18 ppm is characteristic of the vinyl proton on the pyrimidine ring. Its isolation from other protons results in a singlet multiplicity.

-

N-H Protons: The two broad singlets at around 10.84 and 11.32 ppm are assigned to the two N-H protons of the pyrimidine ring. Their broadness is a result of quadrupole broadening from the nitrogen atoms and potential chemical exchange.

-

Carboxylic Acid Proton: The chemical shift of the carboxylic acid proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and exchange. It often appears as a very broad signal.

-

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for Orotic Acid NMR as it can solubilize the compound and has exchangeable protons that do not interfere with the signals of interest.[5]

Diagram: ¹H NMR Workflow

Caption: A streamlined workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of Orotic Acid.

Table 2: ¹³C NMR Spectral Data for Orotic Acid

| Chemical Shift (ppm) | Assignment |

| ~100-110 | C5 |

| ~150-160 | C2, C4, C6 |

| ~165-175 | C7 (COOH) |

Note: Precise chemical shifts can vary. DFT calculations can aid in the precise assignment of carbon signals.[8]

Interpretation and Experimental Considerations:

-

C5 Carbon: The carbon atom bonded to the vinyl proton (C5) appears at a relatively upfield chemical shift.

-

Keto and Ring Carbons: The carbons involved in the keto groups (C2 and C4) and the carbon attached to the carboxylic acid (C6) resonate at downfield chemical shifts due to the deshielding effect of the electronegative oxygen and nitrogen atoms.

-

Carboxylic Carbon: The carboxylic acid carbon (C7) typically appears at the most downfield position.

-

Decoupling: ¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.

Expected Molecular Ion:

-

Molecular Formula: C₅H₄N₂O₄

-

Molecular Weight: 156.10 g/mol [5]

-

[M-H]⁻ Ion: In negative ion mode electrospray ionization (ESI), the deprotonated molecule is often observed at m/z 155.[9][10]

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural information. A common fragmentation pathway for the [M-H]⁻ ion of Orotic Acid involves the loss of CO₂ (44 Da) from the carboxylic acid group, resulting in a fragment ion at m/z 111.[9][10]

Diagram: Mass Spectrometry Workflow

Caption: General workflow for mass spectrometry analysis.

Experimental Protocol: LC-MS/MS for Orotic Acid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Orotic Acid in biological matrices.[10][11]

-

Sample Preparation: Dilute the sample (e.g., urine) with an appropriate solvent.[10]

-

Chromatographic Separation: Use a suitable HPLC column (e.g., C18) to separate Orotic Acid from other components in the sample.

-

Mass Spectrometric Detection:

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

Table 3: Key IR Absorption Bands for Orotic Acid

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200-2500 | O-H stretch | Carboxylic acid |

| ~3100-3000 | N-H stretch | Amide |

| ~1700-1650 | C=O stretch | Carboxylic acid, Amide (keto) |

| ~1650-1600 | C=C stretch | Alkene |

Data is approximate and can be influenced by sample preparation (e.g., KBr pellet, ATR).[12][13][14][15]

Interpretation:

-

The broad absorption in the 3200-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding.

-

The N-H stretching vibrations of the amide groups in the pyrimidine ring are also expected in the high-frequency region.

-

The strong absorptions in the 1700-1650 cm⁻¹ range are indicative of the C=O stretching vibrations from both the carboxylic acid and the keto groups.

-

The C=C stretching vibration of the alkene in the ring appears around 1650-1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions.

Orotic Acid exhibits a characteristic UV absorption maximum at approximately 274-280 nm in aqueous solution.[5][16] This absorption is due to the π → π* electronic transitions within the conjugated pyrimidine ring system. The position of the absorption maximum can be influenced by the pH of the solution.

Application in Quantification:

The strong UV absorbance of Orotic Acid allows for its quantification in solution using a UV-Vis spectrophotometer and the Beer-Lambert law. This method is often used for determining the concentration of Orotic Acid in various samples.[16]

Conclusion: A Multi-faceted Approach to Structural Elucidation

The spectroscopic analysis of Orotic Acid is a prime example of how a combination of analytical techniques can provide a comprehensive understanding of a molecule's structure and properties. ¹H and ¹³C NMR reveal the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides fragmentation information, IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy probes the electronic structure. For researchers and drug development professionals, a thorough grasp of these techniques and their application to molecules like Orotic Acid is indispensable for advancing scientific discovery.

References

-

Vibrational analysis and spectra of orotic acid. PubMed. [Link]

-

Highly water-soluble Orotic Acid Nanocrystals Produced by high-energy milling. Research Square. [Link]

-

Rapid Determination of Orotic Acid in Urine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]

-

Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method. Rapid Communications in Mass Spectrometry. [Link]

-

Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method. PubMed. [Link]

-

Orotic acid. NIST WebBook. [Link]

-

Orotic acid in water solution, a DFT and (13)C NMR spectroscopic study. PubMed. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000226). Human Metabolome Database. [Link]

-

Orotic Acid. PubChem. [Link]

-

Orotic acid - SpectraBase. SpectraBase. [Link]

-

orotic acid. DNAmod. [Link]

-

Orotic acid - the NIST WebBook. NIST. [Link]

Sources

- 1. Orotic acid [webbook.nist.gov]

- 2. Orotic acid [webbook.nist.gov]

- 3. isotope.com [isotope.com]

- 4. isotope.com [isotope.com]

- 5. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DNAmod: orotic acid [dnamod.hoffmanlab.org]

- 7. OROTIC ACID MONOHYDRATE(50887-69-9) 1H NMR [m.chemicalbook.com]

- 8. Orotic acid in water solution, a DFT and (13)C NMR spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. flore.unifi.it [flore.unifi.it]

- 10. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vibrational analysis and spectra of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Orotic acid(65-86-1) IR Spectrum [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. OROTIC ACID MONOHYDRATE(50887-69-9) IR Spectrum [chemicalbook.com]

- 16. purehost.bath.ac.uk [purehost.bath.ac.uk]

Molecular structure and conformation of Dimethyldi(2-thienyl)silane

An In-depth Technical Guide to the Molecular Structure and Conformation of Dimethyldi(2-thienyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fascinating organosilicon compound that holds significant potential in materials science and medicinal chemistry due to the unique electronic and structural properties imparted by the thienyl moieties. Understanding its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, designing novel derivatives, and elucidating its mechanism of action in various applications. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, integrating experimental methodologies with theoretical insights. We will explore its structural parameters through analogies with related crystalline compounds and delve into the experimental techniques and computational workflows necessary for a thorough characterization.

Introduction: The Significance of Di(heteroaryl)silanes

Diarylsilanes, particularly those incorporating heteroaromatic rings like thiophene, are a class of molecules that bridge the gap between traditional organic chemistry and inorganic silicon-based materials. The presence of the sulfur-containing thienyl groups introduces unique electronic features, such as electron-richness and the potential for metal coordination, which are not present in their phenylsilane counterparts. The conformational flexibility of these molecules, primarily governed by the rotation of the thienyl rings around the silicon-carbon bonds, dictates their overall shape and, consequently, their intermolecular interactions and macroscopic properties. A precise understanding of the preferred spatial arrangement of the thienyl rings is therefore crucial for the rational design of new materials and therapeutic agents.

Molecular Structure: Insights from Analogous Systems

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, we can infer key structural parameters from closely related compounds. A prime example is the crystal structure of tetrakis(2,2'-bithiophene-5-yl)silane, which provides valuable data on the Si-thienyl bond and the geometry around the silicon atom.[1]

Key Structural Parameters (Analogous Data)

The following table summarizes the expected bond lengths and angles for this compound based on the crystallographic data of tetrakis(2,2'-bithiophene-5-yl)silane.[1]

| Parameter | Expected Value | Source |

| Si-C (thienyl) Bond Length | ~1.85 Å | [1] |

| C-S Bond Length (thiophene) | ~1.70 - 1.73 Å | [1] |

| C-C Bond Lengths (thiophene) | ~1.37 - 1.44 Å | [1] |

| C-Si-C Bond Angle | ~109.5° (tetrahedral) | [1] |

| Si-C-C Angle (involving thiophene ring) | ~125° | [1] |

These values suggest a relatively standard tetrahedral geometry around the silicon atom, with the Si-C bond length being a critical parameter influencing the rotational barrier of the thienyl groups.

Conformational Analysis: A Multifaceted Approach

The conformational landscape of this compound is primarily defined by the dihedral angles between the two thienyl rings. The molecule can adopt a range of conformations from a fully eclipsed to a staggered arrangement. A combination of experimental and computational techniques is essential to fully characterize this landscape.

Experimental Determination of Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. The resulting electron density map provides unambiguous information about bond lengths, bond angles, and the preferred conformation adopted in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction of an Organosilicon Compound

-

Crystal Growth:

-

Synthesize and purify this compound.

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., hexane, toluene, or a mixture thereof).

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient size and quality.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a diffractometer.

-

Collect diffraction data at a controlled temperature (typically 100 K to minimize thermal vibrations).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic coordinates, and thermal parameters against the experimental data to achieve the best possible fit.

-

Caption: Workflow for X-ray Crystallography.

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, ¹H, ¹³C, and ²⁹Si NMR experiments can provide valuable information. Through-space interactions, such as the Nuclear Overhauser Effect (NOE), can reveal the proximity of protons on the different thienyl rings and the methyl groups, thereby providing insights into the predominant conformation in solution. Variable temperature NMR studies can also be employed to investigate the dynamics of thienyl group rotation.

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Use a standard 5 mm NMR tube.

-

-

1D NMR Spectroscopy:

-

Acquire ¹H, ¹³C, and ²⁹Si NMR spectra to confirm the chemical structure and purity.

-

-

2D NMR Spectroscopy:

-

Perform a ¹H-¹H COSY experiment to establish proton-proton coupling networks within the thienyl rings.

-

Run a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons.

-

Acquire a ¹H-¹³C HMBC spectrum to identify long-range correlations, which can help in assigning quaternary carbons.

-

Conduct a 2D NOESY or ROESY experiment to identify through-space correlations between protons on different thienyl rings and between the thienyl protons and the methyl protons. The presence and intensity of these cross-peaks are indicative of the spatial proximity of these nuclei and thus the molecular conformation.

-

-

Data Analysis:

-

Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain internuclear distances.

-

Use these distance restraints in molecular modeling software to generate a family of conformers consistent with the experimental data.

-

Caption: NMR Workflow for Conformational Analysis.

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid or liquid state. This method would provide valuable data on the equilibrium geometry and conformational composition of this compound in the gaseous state.

Experimental Protocol: Gas-Phase Electron Diffraction

-

Sample Introduction:

-

Introduce a gaseous sample of this compound into a high-vacuum diffraction chamber through a nozzle.

-

-

Electron Diffraction:

-

A high-energy electron beam is passed through the gas stream.

-

The electrons are scattered by the molecules, creating a diffraction pattern.

-

-

Data Collection:

-

The diffraction pattern is recorded on a detector (e.g., a photographic plate or a CCD camera).

-

-

Data Analysis:

-

The radial distribution function is derived from the diffraction pattern.

-

This function is then used to determine the internuclear distances and refine a molecular model, including the relative populations of different conformers.

-

Theoretical Investigation of Conformation

Computational chemistry provides a powerful means to explore the conformational energy landscape of molecules. By calculating the relative energies of different conformers, we can predict the most stable structures and the energy barriers to their interconversion.

Computational Protocol: Conformational Analysis of this compound

-

Initial Structure Generation:

-

Build the 3D structure of this compound using a molecular modeling program.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search by rotating the two thienyl groups around the Si-C bonds. This will generate a series of potential energy minima.

-

-

Geometry Optimization and Energy Calculation:

-

For each identified conformer, perform a full geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d,p).

-

Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., MP2 or a larger basis set) to obtain more accurate relative energies.

-

-

Transition State Search:

-

Identify the transition state structures for the interconversion between the stable conformers. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Perform a frequency calculation to confirm that the transition state has exactly one imaginary frequency corresponding to the rotation of the thienyl group.

-

-

Potential Energy Surface Mapping:

-

Plot the relative energies of the conformers and transition states to construct a potential energy surface for the rotation of the thienyl groups.

-

Caption: Computational Conformational Analysis Workflow.

Synthesis of this compound

The synthesis of symmetrical diarylsilanes can typically be achieved through the reaction of a dihalosilane with an organometallic reagent derived from the corresponding aryl halide.

Synthetic Protocol: Synthesis of this compound

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Slowly add a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) to initiate the formation of the Grignard reagent, 2-thienylmagnesium bromide.

-

-

Reaction with Dichlorodimethylsilane:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of dichlorodimethylsilane in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive approach to understanding the molecular structure and conformation of this compound. While direct experimental data for this specific molecule is limited, a combination of analogous structural information, established experimental techniques, and robust computational methods can provide a detailed picture of its three-dimensional characteristics. Future experimental work, particularly single-crystal X-ray diffraction and advanced NMR studies, will be invaluable in validating the theoretical predictions and providing a definitive understanding of this promising molecule. Such knowledge will undoubtedly accelerate the development of novel materials and pharmaceuticals based on the di(2-thienyl)silane scaffold.

References

-

Gas-phase structures of sterically crowded disilanes studied by electron diffraction and quantum chemical methods. White Rose Research Online. [Link]

-

DIMETHYL(2-THIENYL)(1-AZACYCLOHEPT-1-YLAMINOMETHYL)SILANE - Optional[29Si NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

-

DIMETHYL(2-THIENYL)SILANE - Optional[29Si NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

-

Gas electron diffraction - Wikipedia. Wikipedia. [Link]

-

Crystal Structure of Tetrakis(2,2 -bithiophene-5-yl)silane. ResearchGate. [Link]

-

The experimental determination of the torsional barrier and shape for disilane. The Journal of Chemical Physics. [Link]

-

Approach to the “Missing” Diarylsilylene: Formation, Characterization, and Intramolecular C–H Bond Activation of Blue Diarylsilylenes with Bulky Rind Groups. Molecules. [Link]

-

Rotational Barrier and Bond Dissociation Energy and Enthalpy: Computational Study of the Substituent Effects in Para-Substituted Anilines and Phenols. ResearchGate. [Link]

-

Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research. [Link]

-

Gas electron diffraction study of the vapour over dimethylamine-gallane leading to an improved structure for dimeric dimethylamidogallane, [Me 2NGaH2]2: A cautionary tale. ResearchGate. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

The Conformational Analysis of Organic Molecules by Theoretical Calculations. ResearchGate. [Link]

-

13 C NMR spectra of a silane A and b silane V. * denotes MeOH. NMR environments used for peak assignments are shown. ResearchGate. [Link]

-

Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Ene. Biomedical Journal of Scientific & Technical Research. [Link]

-

29Si NMR chemical shifts of silane derivatives. ScienceDirect. [Link]

-

In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. Molecules. [Link]

-

Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane. National Center for Biotechnology Information. [Link]

-

Conformational analysis.Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. ResearchGate. [Link]

-

Direct Determination of Ratios of All Conformations and Their Lifetimes for Small Flexible Molecules from Molecular Dynamics Simulations: 1,3-Propanediol in an Aqueous Environment. Molecules. [Link]

-

Theoretical study on conformational conversion of 1,3-dioxane inside a capsular host. ResearchGate. [Link]

-

Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules. [Link]

-

Analysis of diffuse scattering in electron diffraction data for the crystal structure determination of Pigment Orange 13, C32H24Cl2N8O2. National Center for Biotechnology Information. [Link]

-

Bis(ethenyl)-(2-methoxyethoxy)silane. PubChem. [Link]

-

Bis(t-butylamino)silane | BTBAS | [NH(C4H9)]2SiH2. Ereztech. [Link]

-

Synthetic applications of bis‐silanes. a) The bis‐silane compounds... ResearchGate. [Link]

Sources

The Silicon Bridge: A Technical Guide to the Electronic and Optical Properties of Thienylsilane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the electronic and optical properties of thienylsilane derivatives, a class of organosilicon compounds demonstrating significant promise in the field of organic electronics. By integrating a silicon atom into a thiophene-based backbone, these materials offer a unique combination of tunable optoelectronic characteristics, enhanced processability, and improved charge transport. This document will delve into the synthesis, theoretical underpinnings, and experimental characterization of these molecules, providing a comprehensive resource for researchers and professionals in materials science and drug development.

Introduction: The Strategic Incorporation of Silicon in Thiophene-Based Systems

Thiophene oligomers and polymers are cornerstones of organic electronics, valued for their excellent charge-transporting capabilities and tunable electronic properties. The strategic incorporation of a silicon atom, either as a bridge within the conjugated backbone (e.g., in dithienosiloles) or as a functional side group, introduces a powerful tool for modulating the material's properties. The silicon atom can influence the molecular geometry, electronic structure, and intermolecular interactions, thereby impacting the material's performance in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1][2] This guide will elucidate the fundamental principles governing these structure-property relationships.

Synthetic Pathways to Thienylsilane Derivatives

The synthesis of thienylsilane derivatives is a critical aspect that dictates their final properties and potential applications. A variety of synthetic methodologies have been developed to afford a diverse range of molecular architectures.

Synthesis of Dithienosilole (DTS) Derivatives

Dithienosiloles, characterized by a silicon atom bridging two thiophene rings, are a prominent class of thienylsilanes. A common synthetic route involves a multi-step process, as exemplified by the synthesis of 2,6-Bis(3,4-Ethylenedioxythiophen-2-yl)-4-Methyl-4-Octyl-Dithienosilole.[3]

Experimental Protocol: Synthesis of a Dithienosilole Derivative [3]

-

Preparation of 4-methyl-4-octyl-dithienosilole (D2): The initial step involves the cyclization of a substituted bis(thienyl)silane to form the dithienosilole core. This is typically achieved by reacting a di-lithiated bithiophene species with a dichlorosilane.

-

Halogenation of the DTS Core (D3): The dithienosilole core is then halogenated, commonly with N-bromosuccinimide (NBS), to introduce reactive sites for subsequent cross-coupling reactions.

-

Stille Cross-Coupling Reaction: The final derivative is obtained through a palladium-catalyzed Stille cross-coupling reaction between the halogenated dithienosilole and an appropriate organostannane reagent, such as 2-(tributylstannyl)ethylenedioxythiophene.

-

Reaction Setup: A mixture of the halogenated dithienosilole and the organostannane is dissolved in an anhydrous solvent like THF under an inert atmosphere (e.g., nitrogen).

-

Catalyst Addition: A palladium catalyst, such as bis(triphenylphosphine)palladium (II) dichloride, is added to the reaction mixture.

-

Reaction Conditions: The mixture is refluxed with stirring for an extended period (e.g., 48 hours).

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by extraction and chromatography.

-

Synthesis of 2,5-Bis(thien-2-yl)siloles

Another important class of thienylsilanes are the 2,5-bis(thien-2-yl)siloles. Their synthesis often involves the rhodium-catalyzed intramolecular trans-bis-silylation of a 3-ethynyl-2-pentamethyldisilanylthiophene derivative.[4]

Experimental Protocol: Synthesis of Thiophene-Fused Siloles [4]

-

Preparation of the Disilanylthiophene Precursor: The synthesis begins with the preparation of a thiophene derivative bearing both a pentamethyldisilanyl group and an ethynyl group at adjacent positions.

-

Intramolecular Cyclization: The precursor is then subjected to a rhodium-catalyzed intramolecular cyclization reaction.

-

Catalyst System: A rhodium complex, such as [RhCl(nbd)]2, is employed as the catalyst.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 110 °C) in a suitable solvent.

-

Mechanism: The reaction proceeds via an intramolecular trans-bis-silylation mechanism, leading to the formation of the thiophene-fused silole ring system.

-

Electronic Properties: Unveiling the Role of the Silicon Bridge

The introduction of a silicon atom significantly influences the electronic properties of thienyl-based materials. This is primarily achieved through the interaction of the silicon's orbitals with the π-system of the thiophene rings.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that govern the charge injection and transport properties of organic semiconductors. The silicon bridge in thienylsilane derivatives has a pronounced effect on these energy levels.[1]

-